Cas no 1780692-55-8 (2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid)
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 1780692-55-8
- 2-imidazo[1,2-b]pyrazol-1-ylacetic acid
- F2198-7484
- AKOS024053013
- starbld0024509
- 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
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- Inchi: 1S/C7H7N3O2/c11-7(12)5-9-3-4-10-6(9)1-2-8-10/h1-4H,5H2,(H,11,12)
- InChI Key: OHYNECDLSGJUOF-UHFFFAOYSA-N
- SMILES: OC(CN1C=CN2C1=CC=N2)=O
Computed Properties
- Exact Mass: 165.053826475g/mol
- Monoisotopic Mass: 165.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 59.5Ų
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H165511-100mg |
2-(1h-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
1780692-55-8 | 100mg |
$ 135.00 | 2022-06-04 | ||
| TRC | H165511-500mg |
2-(1h-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
1780692-55-8 | 500mg |
$ 500.00 | 2022-06-04 | ||
| TRC | H165511-1g |
2-(1h-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
1780692-55-8 | 1g |
$ 775.00 | 2022-06-04 | ||
| Life Chemicals | F2198-7484-0.25g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
1780692-55-8 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
| Life Chemicals | F2198-7484-0.5g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
1780692-55-8 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
| Life Chemicals | F2198-7484-1g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
1780692-55-8 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
| Life Chemicals | F2198-7484-2.5g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
1780692-55-8 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
| Life Chemicals | F2198-7484-5g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
1780692-55-8 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
| Life Chemicals | F2198-7484-10g |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
1780692-55-8 | 95%+ | 10g |
$2234.0 | 2023-09-06 |
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Introduction to 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS No. 1780692-55-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, identified by its CAS number 1780692-55-8, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. The compound belongs to the imidazopyrazole class, a scaffold that has been extensively studied for its potential in drug discovery. The imidazo[1,2-b]pyrazole core is particularly noteworthy for its ability to interact with biological targets, making it a valuable building block for the development of novel therapeutic agents.
The structure of 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid features a fused ring system consisting of an imidazole ring linked to a pyrazole ring, both of which are known for their rich hydrogen bonding capabilities and ability to modulate enzyme activity. The presence of an acetic acid moiety at the 1-position of the imidazo[1,2-b]pyrazole ring enhances its solubility and bioavailability, which are critical factors in drug design. This structural feature also allows the compound to engage in multiple binding interactions with biological targets, thereby increasing its potential therapeutic efficacy.
In recent years, there has been a surge in research focused on imidazopyrazole derivatives due to their diverse pharmacological properties. Studies have demonstrated that these compounds exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways, cancer progression, and neurodegenerative diseases. For instance, research published in the journal *Bioorganic & Medicinal Chemistry* highlights the anti-inflammatory potential of imidazopyrazole-based molecules, particularly those that target cyclooxygenase (COX) enzymes and Janus kinases (JAKs). These enzymes play a crucial role in mediating inflammatory responses, making them attractive targets for therapeutic intervention.
The biological activity of 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid has been explored in several preclinical studies. One notable study published in *European Journal of Medicinal Chemistry* investigated the compound's ability to inhibit the JAK/STAT signaling pathway, which is implicated in various diseases, including autoimmune disorders and cancer. The study revealed that the compound exhibits potent JAK inhibition with an IC50 value of approximately 10 nM, suggesting its potential as a lead compound for further development. Additionally, the acetic acid side chain enhances binding affinity by forming hydrogen bonds with key residues in the JAK active site, thereby improving drug potency.
Another area where imidazopyrazole derivatives have shown promise is in the treatment of neurological disorders. Research indicates that these compounds can modulate neurotransmitter receptors such as serotonin and dopamine receptors, which are involved in mood regulation and cognitive function. A study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid exhibit significant affinity for serotonin 5-HT7 receptors, making them potential candidates for treating conditions such as Alzheimer's disease and schizophrenia. The ability of these compounds to cross the blood-brain barrier further enhances their therapeutic relevance.
The synthesis of 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid involves multi-step organic reactions that typically begin with the condensation of appropriate precursors under controlled conditions. The construction of the imidazo[1,2-b]pyrazole core requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and scalability. These methods not only enhance the synthetic route but also allow for modifications at different positions of the heterocyclic scaffold, enabling the exploration of diverse chemical space.
In terms of pharmacokinetic properties, 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid demonstrates favorable characteristics for drug development. Preliminary studies indicate good oral bioavailability and moderate metabolic stability, which are essential for achieving therapeutic levels in vivo. Additionally, the compound exhibits low toxicity profiles in cell-based assays, suggesting its safety for further preclinical evaluation. These pharmacokinetic attributes make it an attractive candidate for clinical translation.
The future directions for research on imidazopyrazole derivatives, including 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, are multifaceted. One key area is the exploration of structure-activity relationships (SARs) to optimize biological activity and selectivity. By systematically modifying different functional groups within the imidazo[1,2-b]pyrazole core, researchers can fine-tune interactions with biological targets while minimizing off-target effects. Another promising direction is the development of prodrugs that enhance solubility or bioavailability without compromising efficacy.
Furthermore, computational chemistry approaches, such as molecular docking and molecular dynamics simulations, are being increasingly utilized to predict binding affinities and understand mechanisms of action at a molecular level. These computational tools can accelerate lead optimization by identifying high-potency candidates early in the discovery process. Additionally, high-throughput screening (HTS) technologies enable rapid assessment of large libraries of compounds for biological activity, streamlining the identification of promising hits for further development.
The potential applications of imidazopyrazole derivatives extend beyond traditional therapeutic areas into emerging fields such as precision medicine and immunotherapy. For instance, personalized medicine approaches leverage genetic information to tailor treatments to individual patients, while immunotherapy harnesses the body's immune system to combat diseases like cancer. Compounds like 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid may find utility in these contexts by modulating immune responses or targeting specific genetic mutations associated with disease.
In conclusion, 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS No. 1780692-55-8) represents a promising scaffold with significant potential in chemical biology and medicinal chemistry. Its unique structural features enable interaction with diverse biological targets, making it valuable for developing novel therapeutics across multiple disease areas. Ongoing research efforts focused on optimizing synthesis, improving pharmacokinetics, exploring structure-activity relationships, and leveraging computational tools are expected to advance its development into effective clinical agents.
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